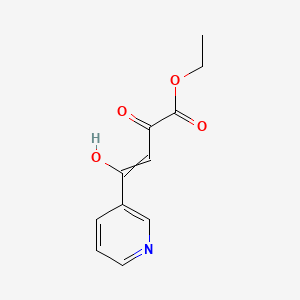
(Z)-ethyl 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-ethyl 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbonyl group conjugated with an alkene. This compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom, making it a heterocyclic aromatic compound. The presence of the hydroxyl and carbonyl groups suggests potential reactivity in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate can be achieved through several synthetic routes. One common method involves the aldol condensation reaction between an aldehyde and a ketone. The reaction typically requires a base catalyst, such as sodium hydroxide or potassium hydroxide, and is carried out under controlled temperature conditions to ensure the formation of the desired (Z)-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
(Z)-ethyl 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-ethyl 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as enzymes or receptors. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic properties. For example, compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of (Z)-ethyl 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate depends on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of the pyridine ring and carbonyl group may facilitate interactions with specific amino acid residues in the enzyme’s active site.
類似化合物との比較
Similar Compounds
(E)-ethyl 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate: The (E)-isomer of the compound, which differs in the spatial arrangement of substituents around the double bond.
Methyl 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate: A similar compound with a methyl ester group instead of an ethyl ester group.
2-hydroxy-4-oxo-4-(pyridin-3-yl)butanoic acid: A related compound where the ester group is replaced by a carboxylic acid group.
Uniqueness
(Z)-ethyl 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with other molecules. The presence of the pyridine ring also adds to its uniqueness, as it can participate in various chemical and biological interactions.
特性
分子式 |
C11H11NO4 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC名 |
ethyl 4-hydroxy-2-oxo-4-pyridin-3-ylbut-3-enoate |
InChI |
InChI=1S/C11H11NO4/c1-2-16-11(15)10(14)6-9(13)8-4-3-5-12-7-8/h3-7,13H,2H2,1H3 |
InChIキー |
ONCAPYJAPWPPFJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=O)C=C(C1=CN=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12443327.png)
![N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide](/img/structure/B12443335.png)
![1-(4-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12443338.png)

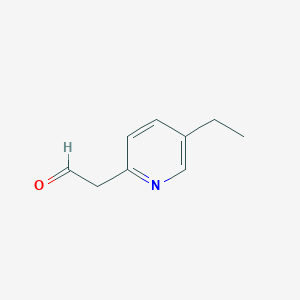
![1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12443354.png)
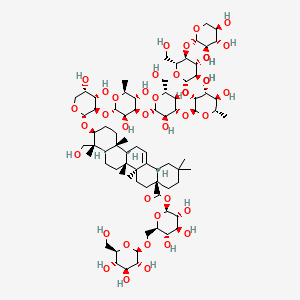
![2-(9-Acetyloxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 2-methylbut-2-enoate](/img/structure/B12443384.png)
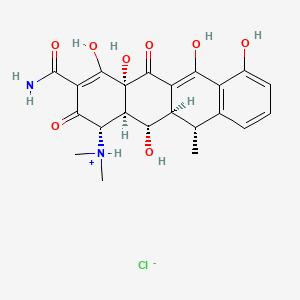

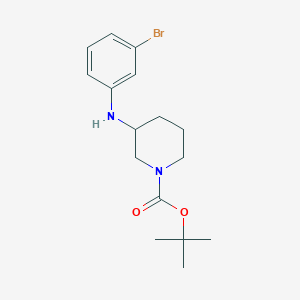

![N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12443410.png)
![[(4-Fluorophenyl)phenylmethyl]hydrazine](/img/structure/B12443414.png)
